molecular formula C36H61N7O12 B12371571 (2S)-2-[(2R,5R,6R)-6-ethyl-2-hydroxy-5-(2-methylpropyl)oxan-2-yl]-2-hydroxy-N-[(3S,4S,13S,19R)-17-hydroxy-8,13,14-trimethyl-2,6,9,12,15,18-hexaoxo-4-propan-2-yl-5-oxa-1,8,11,14,17,23-hexazabicyclo[17.4.0]tricosan-3-yl]propanamide

(2S)-2-[(2R,5R,6R)-6-ethyl-2-hydroxy-5-(2-methylpropyl)oxan-2-yl]-2-hydroxy-N-[(3S,4S,13S,19R)-17-hydroxy-8,13,14-trimethyl-2,6,9,12,15,18-hexaoxo-4-propan-2-yl-5-oxa-1,8,11,14,17,23-hexazabicyclo[17.4.0]tricosan-3-yl]propanamide

Cat. No.: B12371571
M. Wt: 783.9 g/mol
InChI Key: ZUADRGNPCRMAFH-CGHJUDHMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “(2S)-2-[(2R,5R,6R)-6-ethyl-2-hydroxy-5-(2-methylpropyl)oxan-2-yl]-2-hydroxy-N-[(3S,4S,13S,19R)-17-hydroxy-8,13,14-trimethyl-2,6,9,12,15,18-hexaoxo-4-propan-2-yl-5-oxa-1,8,11,14,17,23-hexazabicyclo[17.4.0]tricosan-3-yl]propanamide” is a complex organic molecule with multiple chiral centers and functional groups. This compound is characterized by its intricate structure, which includes oxane, hydroxy, and hexazabicyclo components. Such compounds are often of interest in medicinal chemistry and biochemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, including the formation of the oxane ring, introduction of hydroxy groups, and assembly of the hexazabicyclo structure. Each step requires specific reagents and conditions, such as:

    Oxane Ring Formation: This may involve cyclization reactions using appropriate starting materials and catalysts.

    Hydroxy Group Introduction: Hydroxylation reactions using oxidizing agents like osmium tetroxide or hydrogen peroxide.

    Hexazabicyclo Assembly: This complex structure might be built through a series of condensation and cyclization reactions, often requiring protecting groups to manage the reactivity of different functional groups.

Industrial Production Methods

Industrial production of such complex molecules often relies on optimized synthetic routes that maximize yield and minimize waste. Techniques like flow chemistry and automated synthesis can be employed to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes.

    Reduction: Reduction of carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions at reactive centers.

Common Reagents and Conditions

    Oxidizing Agents: Osmium tetroxide, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines.

Major Products Formed

The major products depend on the specific reactions and conditions used. For example, oxidation of hydroxy groups would yield ketones or aldehydes, while reduction of carbonyl groups would produce alcohols.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Potential therapeutic applications due to its bioactive structure.

    Industry: Use in the synthesis of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. It may interact with enzymes, receptors, or other biomolecules, modulating their activity through binding or chemical modification.

Comparison with Similar Compounds

Similar Compounds

  • **(2S)-2-[(2R,5R,6R)-6-ethyl-2-hydroxy-5-(2-methylpropyl)oxan-2-yl]-2-hydroxy-N-[(3S,4S,13S,19R)-17-hydroxy-8,13,14-trimethyl-2,6,9,12,15,18-hexaoxo-4-propan-2-yl-5-oxa-1,8,11,14,17,23-hexazabicyclo[17.4.0]tricosan-3-yl]propanamide analogs with slight modifications in the functional groups or stereochemistry.
  • Other Hexazabicyclo Compounds: Compounds with similar hexazabicyclo structures but different substituents.

Uniqueness

The uniqueness of this compound lies in its specific arrangement of functional groups and chiral centers, which can impart unique biological activities and chemical reactivity.

Properties

Molecular Formula

C36H61N7O12

Molecular Weight

783.9 g/mol

IUPAC Name

(2S)-2-[(2R,5R,6R)-6-ethyl-2-hydroxy-5-(2-methylpropyl)oxan-2-yl]-2-hydroxy-N-[(3S,4S,13S,19R)-17-hydroxy-8,13,14-trimethyl-2,6,9,12,15,18-hexaoxo-4-propan-2-yl-5-oxa-1,8,11,14,17,23-hexazabicyclo[17.4.0]tricosan-3-yl]propanamide

InChI

InChI=1S/C36H61N7O12/c1-10-25-23(16-20(2)3)13-14-36(52,55-25)35(7,51)34(50)39-29-30(21(4)5)54-28(46)19-40(8)26(44)17-37-31(47)22(6)41(9)27(45)18-42(53)32(48)24-12-11-15-38-43(24)33(29)49/h20-25,29-30,38,51-53H,10-19H2,1-9H3,(H,37,47)(H,39,50)/t22-,23+,24+,25+,29-,30-,35+,36+/m0/s1

InChI Key

ZUADRGNPCRMAFH-CGHJUDHMSA-N

Isomeric SMILES

CC[C@@H]1[C@H](CC[C@@](O1)([C@@](C)(C(=O)N[C@H]2[C@@H](OC(=O)CN(C(=O)CNC(=O)[C@@H](N(C(=O)CN(C(=O)[C@H]3CCCNN3C2=O)O)C)C)C)C(C)C)O)O)CC(C)C

Canonical SMILES

CCC1C(CCC(O1)(C(C)(C(=O)NC2C(OC(=O)CN(C(=O)CNC(=O)C(N(C(=O)CN(C(=O)C3CCCNN3C2=O)O)C)C)C)C(C)C)O)O)CC(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.